2-Chloroethyl (4-chlorobenzene-1-sulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester (9CI) is a chemical compound with the molecular formula C9H9Cl2NO4S and a molecular weight of 298.14306 g/mol . This compound is characterized by the presence of a carbamic acid ester group, a 4-chlorophenylsulfonyl group, and a 2-chloroethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester involves several steps. One common method includes the reaction of 4-chlorophenylsulfonyl chloride with 2-chloroethanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the 2-chloroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Scientific Research Applications
Carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfonyl group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester can be compared with other similar compounds such as:
Carbamic acid, (4-chlorophenyl)-, ethyl ester: This compound has a similar structure but with an ethyl group instead of a 2-chloroethyl group.
Carbamic acid, 2-chloroethyl ester: This compound lacks the 4-chlorophenylsulfonyl group, making it less complex.
Carbamic acid, N-[(4-chlorophenyl)sulfonyl]-, ethyl ester: Similar to the target compound but with an ethyl group instead of a 2-chloroethyl group.
Properties
CAS No. |
63924-75-4 |
---|---|
Molecular Formula |
C9H9Cl2NO4S |
Molecular Weight |
298.14 g/mol |
IUPAC Name |
2-chloroethyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C9H9Cl2NO4S/c10-5-6-16-9(13)12-17(14,15)8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) |
InChI Key |
SENIZHGBLGAEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(=O)OCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.